2-Methyl-6-nitropyridine
Overview
Description
2-Methyl-6-nitropyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. The pyridine ring is a heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon atoms. The methyl group (-CH3) and the nitro group are substituents on the pyridine ring, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of various nitropyridine derivatives, including those with methyl groups, has been explored in several studies. For instance, the synthesis of methyl-2- and 3-nitropyridinecarboxamides has been reported, highlighting the importance of the position of the hydrogen atom adjacent to the nitro function for anticoccidial activity . Additionally, the synthesis of nitrosylruthenium complexes containing nitropyridine ligands has been described, demonstrating the versatility of nitropyridines in coordination chemistry .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using quantum chemical calculations and spectroscopic methods. Density Functional Theory (DFT) has been employed to optimize the geometry and analyze the vibrational frequencies of these compounds . The influence of different substituents on the pyridine ring, such as the methyl group, has been investigated to understand their effects on the molecular conformation and stability .
Chemical Reactions Analysis
Nitropyridines can participate in various chemical reactions due to the presence of reactive functional groups. The nitro group is a key functional group that can undergo reduction to form amines or participate in electrophilic substitution reactions. The methyl group can also influence the reactivity of the pyridine ring by providing steric hindrance or electron-donating effects, which can affect the outcome of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-6-nitropyridine derivatives are closely related to their molecular structure. The presence of the nitro and methyl groups can affect properties such as solubility, melting point, and reactivity. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy have been used to characterize these compounds and provide insights into their electronic properties, such as HOMO and LUMO energies . The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis have been used to identify the electron density distribution and reactive sites within the molecule .
Scientific Research Applications
Vibrational Spectroscopic Studies
2-Methyl-6-nitropyridine and its derivatives have been extensively studied using vibrational spectroscopy methods like FT-IR and FT-Raman. These studies, often employing density functional theory (DFT), provide insights into the molecular structure, vibrational assignments, and the relative orientation of functional groups in these compounds. For instance, Karnan, Balachandran, and Murugan (2012) investigated the vibrational spectra of 3-hydroxy-6-methyl-2-nitropyridine using DFT, revealing details about molecular stability and bond strength (Karnan, Balachandran, & Murugan, 2012).
Molecular and Crystal Structure Analysis
The molecular and crystal structures of nitropyridine derivatives, including 2-methyl-6-nitropyridine, have been a subject of research, using methods like X-ray crystallography and DFT calculations. Studies such as those by Bryndal et al. (2012) have determined the crystal structures and provided insights into the stabilizing interactions, such as hydrogen bonds, within these compounds (Bryndal et al., 2012).
Quantum Chemical Studies
Quantum chemical studies are crucial in understanding the electronic and molecular properties of 2-methyl-6-nitropyridine derivatives. For example, Sivaprakash et al. (2019) conducted quantum chemical calculations to explore the energy, molecular structure, and vibrational analysis of 2-amino-3-methyl-5-nitropyridine. This study provides detailed insights into intramolecular charge transfer and electronic properties (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Chemical Synthesis and Reactions
The synthesis and reactions of 2-methyl-6-nitropyridine and its analogs have been explored in various studies. For instance, Matsumura, Ariga, and Ohfuji (1970) investigated the Reissert-Kaufmann-type reaction involving substituted N-methoxy-4-nitropyridinium methylsulfates, providing new routes for the preparation of nitropyridinecarboxylic acids (Matsumura, Ariga, & Ohfuji, 1970).
Microbial Transformation
The biotransformation of 2-methyl-6-nitropyridine derivatives is another area of research interest. Tully et al. (2012) studied the microbial transformation of 2-amino-4-methyl-3-nitropyridine, identifying various biotransformation products and exploring the process parameters for improving yield and productivity (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).
Spectroscopic Investigations and Electronic Structure
Studies like those conducted by Arjunan et al. (2012) involve the spectroscopic analysis of nitropyridine derivatives to understand their vibrational, electronic, and structural properties. Such research is vital for comprehending the electronic interactions and reactivity of these compounds (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Safety And Hazards
Future Directions
Nitropyridines, including 2-Methyl-6-nitropyridine, have received particular interest due to their accentuated oxidizing properties, high polarity, and their versatility as simultaneous charge donors and acceptors . These properties have qualified these compounds to be widely used in various fields of applications . The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .
properties
IUPAC Name |
2-methyl-6-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYZLKYZZUQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305469 | |
Record name | 2-Methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitropyridine | |
CAS RN |
18368-61-1 | |
Record name | 2-Methyl-6-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-6-picoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7HWF7XBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.